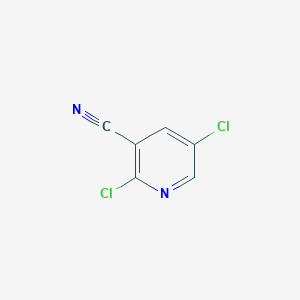

2,5-Dichloronicotinonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKCARRNABGWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557481 | |

| Record name | 2,5-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126954-66-3 | |

| Record name | 2,5-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2,5 Dichloronicotinonitrile

Laboratory-Scale Synthetic Approaches

In a laboratory setting, 2,5-Dichloronicotinonitrile is typically synthesized through methods that offer high purity and well-controlled reaction conditions. These approaches often involve the dehydration of an amide precursor or the introduction of a cyano group onto a pre-existing dichlorinated pyridine (B92270) ring.

Reaction of 2,5-Dichloronicotinamide with Trifluoroacetic Anhydride and Triethylamine (B128534)

A prominent laboratory-scale method for the synthesis of this compound is the dehydration of 2,5-Dichloronicotinamide. This reaction is effectively carried out using a combination of trifluoroacetic anhydride and triethylamine in a suitable solvent, such as dichloromethane. chemicalbook.com

In a typical procedure, 2,5-Dichloronicotinamide is dissolved in dichloromethane, to which trifluoroacetic anhydride and triethylamine are sequentially added. chemicalbook.com The reaction mixture is stirred, and upon completion, it is quenched with water. The organic phase, containing the product, is then separated, washed, dried, and concentrated. The crude product can be further purified by silica (B1680970) gel column chromatography to yield this compound as a white solid with a high yield, reported to be around 95%. chemicalbook.com

Reaction Parameters for the Dehydration of 2,5-Dichloronicotinamide

| Parameter | Value |

|---|---|

| Starting Material | 2,5-Dichloronicotinamide |

| Reagents | Trifluoroacetic anhydride, Triethylamine |

| Solvent | Dichloromethane |

| Purification | Silica gel column chromatography |

Alternative Synthetic Routes and Reaction Conditions

An alternative route for the laboratory synthesis of dichlorinated nicotinonitriles involves the use of other dehydrating agents. For instance, phosphorus oxychloride (POCl₃) in the presence of a base like pyridine is a common reagent for the dehydration of amides to nitriles. While a specific example for this compound is not detailed in the provided search results, the general methodology is widely applicable in organic synthesis. Another method involves the use of tetraethylammonium chloride and POCl₃, which has been reported for the synthesis of 2,6-Dichloronicotinonitrile from the corresponding amide and could likely be adapted for the 2,5-isomer.

Synthesis from Pyridine and Chlorocarbinitrile

The synthesis of this compound can also be approached by introducing a cyano group onto a pre-functionalized pyridine ring. One potential route starts from 2,5-dichloropyridine (B42133). This can be achieved through a cyanation reaction. A patent describes a method for the cyanation of chloropyridines using potassium ferrocyanide as the cyanide source, catalyzed by a ligand-free palladium system. google.com This method is presented as a greener alternative to using more toxic cyanides like sodium or potassium cyanide. google.com

Industrial Production Methods

On an industrial scale, the synthesis of this compound prioritizes cost-effectiveness, scalability, and process safety. The methods employed often involve direct chlorination of a suitable precursor.

Chlorination of Nicotinonitrile under Controlled Conditions

The industrial production of chlorinated pyridines often involves direct chlorination at elevated temperatures. While specific details for the direct chlorination of nicotinonitrile to yield this compound are not extensively documented in the provided search results, the general principles of pyridine chlorination suggest that such a process would require careful control of reaction conditions to achieve the desired isomer with high selectivity. The synthesis of related compounds, such as 2,6-dichloro-5-fluoronicotinonitrile, has been achieved by reacting a dihydroxy precursor with phosphorus trichloride (B1173362) and chlorine gas in a solvent with a basic catalyst at high temperatures. google.com This indicates that multi-step processes starting from more functionalized pyridine rings are also viable on an industrial scale.

Optimization of Industrial Processes for Yield and Purity

The optimization of industrial processes for producing compounds like this compound is crucial for economic viability. This can involve several strategies, including the use of catalysts and the careful selection of reagents and reaction conditions. For instance, in the synthesis of related cyanopyridines, the use of phase transfer catalysts has been shown to improve reaction rates and yields. google.com

In the context of cyanation reactions, a patent for the preparation of cyanopyridines highlights a process using a palladium catalyst without a ligand, with potassium ferrocyanide as the cyanide source, to improve safety and reduce costs associated with toxic cyanides and expensive ligands. google.com Furthermore, the choice of chlorinating agent can significantly impact the efficiency and environmental footprint of the process. For related transformations, the substitution of phosphorus oxychloride with thionyl chloride has been shown to improve yields and reduce pollution. The optimization of reaction parameters such as temperature, pressure, and catalyst loading are standard practices to maximize yield and purity while minimizing by-product formation.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several routes, primarily involving the chlorination of a suitable nicotinonitrile precursor. A common strategy involves the transformation of a dihydroxy or a hydroxy-chloro precursor.

A prevalent method for analogous compounds, such as 2,6-dichloro-5-fluoronicotinonitrile, involves the chlorination of a dihydroxynicotinonitrile derivative. This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) google.com. This approach is often effective in replacing both hydroxyl groups with chlorine atoms to yield the desired dichlorinated product.

Another potential pathway could involve the stepwise chlorination of a nicotinonitrile derivative, where one hydroxyl group is first replaced by a chlorine atom, followed by the chlorination of the second hydroxyl group. The specific reaction conditions would be crucial in controlling the selectivity of the chlorination steps.

Efficiency and Scalability Considerations

The efficiency of synthetic routes to this compound is paramount for its industrial production. Key metrics for efficiency include chemical yield, reaction time, and the ease of product isolation and purification.

Continuous flow chemistry presents a modern approach to enhance both efficiency and scalability. This technology allows for precise control over reaction parameters, leading to improved yields and purity, and can often be scaled up more readily than traditional batch processes.

Reagent and Solvent Selection Impact on Synthesis

The choice of reagents and solvents plays a pivotal role in the synthesis of this compound, influencing reaction outcomes, product purity, and environmental impact.

Reagents: Common chlorinating agents for converting hydroxyl groups to chlorides include phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride. The reactivity of these agents can be modulated by the addition of catalysts or bases. For example, in the synthesis of related dichloronicotinonitriles, the use of a catalytic amount of a base can be sufficient, avoiding the need for stoichiometric amounts of reagents like triethylamine, which simplifies the process and reduces waste google.comgoogle.com.

Solvents: The solvent choice can affect reaction rates, selectivity, and the ease of product work-up. High-boiling aromatic solvents are sometimes employed in chlorination reactions. However, from a green chemistry perspective, the use of more environmentally benign solvents is encouraged. The ideal solvent should effectively dissolve the reactants, be inert to the reaction conditions, and allow for easy separation of the product. In some patented processes for similar compounds, the reaction can be carried out in a solvent that allows for direct further processing of the product solution, minimizing isolation steps google.com.

| Parameter | Reagent/Solvent | Impact on Synthesis |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Commonly used for converting hydroxyl groups to chlorides. |

| Phosphorus Pentachloride (PCl₅) | Often used in conjunction with POCl₃ for enhanced chlorination. | |

| Catalyst | Basic Catalysts (e.g., tertiary amines) | Can accelerate the reaction and may be used in catalytic amounts. |

| Solvent | Aprotic Solvents (e.g., Dichloromethane) | Can be used for reactions and subsequent extractions. |

| High-Boiling Aromatic Solvents | May be used to achieve higher reaction temperatures. |

Green Chemistry Principles in Synthesis Development

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance process safety.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Chemicals: Selecting reagents and solvents that are less hazardous to human health and the environment. This includes avoiding highly toxic or carcinogenic substances.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Prevention: Designing processes that generate minimal waste, thereby avoiding costly and environmentally damaging waste treatment procedures.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to increase reaction efficiency and reduce waste.

Patent Landscape of this compound Synthesis

The patent literature provides valuable insights into the commercial and industrial-scale synthesis of this compound and related compounds.

Innovations in Process Chemistry for Enhanced Production

Innovations in process chemistry aim to improve the efficiency, safety, and environmental footprint of chemical manufacturing. For the production of this compound, such innovations could include:

Development of Novel Catalytic Systems: The discovery of more active and selective catalysts could lead to milder reaction conditions, higher yields, and reduced by-product formation.

Continuous Flow Manufacturing: As mentioned earlier, transitioning from batch to continuous flow processes can offer significant advantages in terms of control, safety, and scalability.

Alternative Chlorinating Agents: Research into less hazardous and more environmentally friendly chlorinating agents could reduce the environmental impact of the synthesis.

Process Intensification: This involves designing smaller, more efficient reactors and processes that can lead to significant cost and energy savings.

Chemical Reactivity and Transformation Mechanisms of 2,5 Dichloronicotinonitrile

Nucleophilic Substitution Reactions

2,5-Dichloronicotinonitrile is a versatile compound that readily undergoes nucleophilic substitution reactions, allowing for the introduction of diverse functional groups onto the pyridine (B92270) ring. The two chlorine atoms at the 2 and 5 positions serve as leaving groups, and their replacement by various nucleophiles leads to the formation of a wide array of substituted pyridine derivatives.

Substitution of Chlorine Atoms with Diverse Functional Groups

The chlorine atoms on the this compound ring can be displaced by a variety of nucleophiles. These reactions are fundamental to the utility of this compound as a building block in organic synthesis. The substitution can occur at either the C2 or C5 position, and the regioselectivity of the reaction is a key consideration in synthetic design.

Regioselectivity Studies in Nucleophilic Substitution

The positions of the chlorine atoms on the pyridine ring of dichloronicotinonitriles significantly influence the regioselectivity of nucleophilic substitution reactions. researchgate.net In the case of 2,6-dichloronicotinonitrile, for example, reaction with malononitrile (B47326) dimer in the presence of triethylamine (B128534) results in the selective substitution of the chlorine atom at the 6-position. researchgate.netsciforum.net This regioselectivity is attributed to the greater steric hindrance at the C2 position, which hinders the approach of bulky nucleophiles. researchgate.net

For 2,4-dichloroquinazoline, a related heterocyclic compound, nucleophilic aromatic substitution (SNAr) with various amines consistently shows regioselectivity for substitution at the 4-position. mdpi.com This preference is influenced by the electronic properties of the quinazoline (B50416) nucleus and the nature of the nucleophile. mdpi.com Similarly, in 3-substituted 2,6-dichloropyridines, the regioselectivity of substitution is influenced by the nature of the substituent at the 3-position and the solvent used. researchgate.net For instance, with a 3-carboxylate or 3-amide substituent, the reaction favors substitution at the 2-position, while 3-cyano and 3-trifluoromethyl substituents direct the substitution to the 6-position. researchgate.net

The regioselectivity of nucleophilic substitution on dichloropyrimidines is also sensitive to other substituents on the ring. wuxiapptec.com While C4-selective displacement is common for 2,4-dichloropyrimidines, exceptions leading to C2-selective substitution or a mixture of products are observed, particularly with an electron-donating substituent at the C6 position. wuxiapptec.com

Role of Reagents (e.g., Sodium Methoxide (B1231860), Potassium tert-Butoxide)

Reagents such as sodium methoxide and potassium tert-butoxide play a crucial role in facilitating nucleophilic substitution reactions. Sodium methoxide (NaOCH₃) is a strong base and a good nucleophile that is often used in these transformations. engj.orgdoubtnut.com It can be prepared from the reaction of methanol (B129727) and sodium hydroxide. engj.org In reactions with substrates like t-butyl bromide, sodium methoxide primarily acts as a base, leading to elimination products. doubtnut.com However, in nucleophilic aromatic substitution, it serves as a source of the methoxide nucleophile. chegg.com

Potassium tert-butoxide ((CH₃)₃CO⁻K⁺) is another strong, non-nucleophilic base widely used in organic synthesis. sciencemadness.orgsioc-journal.cn It is known to promote a variety of reactions, including intramolecular cyclizations and intermolecular coupling reactions. sioc-journal.cn Under anhydrous conditions, potassium tert-butoxide can act as a nucleophilic oxygen source for the hydration of nitriles to amides. nih.gov

Formation of Substituted Pyridine Derivatives

The nucleophilic substitution reactions of this compound are instrumental in the synthesis of a variety of substituted pyridine derivatives. These reactions provide a pathway to introduce different functionalities onto the pyridine core, leading to compounds with diverse chemical and physical properties. The resulting substituted pyridines can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

| Reagent | Substrate | Product | Reaction Type | Reference |

| Malononitrile dimer, triethylamine | 2,6-dichloro-4-methylnicotinonitrile | triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | Nucleophilic Substitution | researchgate.netsciforum.net |

| 1-Methylpiperazine | 2,6-dichloro-3-(methoxycarbonyl)pyridine | 2- and 6-substituted isomers | Nucleophilic Aromatic Substitution | researchgate.net |

| Amine nucleophiles | 2,4-dichloroquinazoline | 2-chloro-4-aminoquinazoline derivatives | Nucleophilic Aromatic Substitution | mdpi.com |

| Sodium methoxide | 3,4-dichloronitrobenzene | 1-methoxy-2-chloro-5-nitrobenzene and/or 1-methoxy-2-chloro-4-nitrobenzene | Nucleophilic Aromatic Substitution | chegg.com |

Reduction Reactions of the Nitrile Moiety

The nitrile group (-C≡N) of this compound can undergo reduction to form an amine functional group. This transformation is a valuable tool for introducing a primary amine into the molecule, which can then be used for further synthetic modifications.

Conversion to Amine Functional Groups

The reduction of nitriles to primary amines can be achieved using several methods. savemyexams.com One common approach involves catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as nickel, palladium, or platinum. savemyexams.comlibretexts.org This reaction is typically carried out at elevated temperature and pressure. libretexts.org

Alternatively, lithium aluminum hydride (LiAlH₄) can be used as a potent reducing agent to convert nitriles to primary amines. savemyexams.comlibretexts.org The reaction is generally performed in an anhydrous ether solvent, followed by an acidic workup. libretexts.org This method is highly effective for a wide range of nitriles.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Ethanenitrile | H₂ / Palladium catalyst | Ethylamine | Catalytic Hydrogenation | libretexts.org |

| Ethanenitrile | 1. LiAlH₄ in ether, 2. Dilute acid | Ethylamine | Reduction | libretexts.org |

| Nitriles | H₂ / Nickel catalyst | Primary amine | Reduction | savemyexams.com |

Catalytic Hydrogenation Applications

Catalytic hydrogenation is a significant reaction for this compound, primarily targeting the reduction of the nitrile group. This process typically involves the use of a metal catalyst and a hydrogen source to convert the nitrile to a primary amine. Common catalysts for this transformation include palladium, platinum, and nickel. libretexts.orgillinois.edu The reaction is generally carried out under a hydrogen atmosphere, and the choice of catalyst and reaction conditions can influence the selectivity and yield of the product. libretexts.orgillinois.edu

For instance, the reduction of the nitrile group in this compound would yield (2,5-dichloropyridin-3-yl)methanamine. This transformation is a valuable step in the synthesis of more complex molecules, as the resulting primary amine can undergo a variety of further reactions. masterorganicchemistry.com The efficiency of the hydrogenation can be affected by factors such as the catalyst support, solvent, temperature, and pressure. libretexts.org In some cases, specific catalyst systems, like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), are employed to achieve partial hydrogenation, for example, reducing an alkyne to a cis-alkene, although this is less directly applicable to nitrile reduction. libretexts.org

| Catalyst | Hydrogen Source | Product |

| Palladium (Pd) | H₂ gas | (2,5-dichloropyridin-3-yl)methanamine |

| Platinum (Pt) | H₂ gas | (2,5-dichloropyridin-3-yl)methanamine |

| Raney Nickel (Ni) | H₂ gas | (2,5-dichloropyridin-3-yl)methanamine |

Utilizing Reducing Agents (e.g., Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing the nitrile group of this compound to a primary amine. masterorganicchemistry.comclinisciences.com This reagent is significantly more reactive than sodium borohydride (B1222165) and can reduce a wide range of functional groups, including nitriles, amides, esters, and carboxylic acids. masterorganicchemistry.comclinisciences.com The reaction with this compound would produce (2,5-dichloropyridin-3-yl)methanamine. masterorganicchemistry.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the violent reaction of LiAlH₄ with water. clinisciences.comdavuniversity.org The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by successive hydride transfers and subsequent workup with water to protonate the resulting amine. masterorganicchemistry.com

It is important to note that while LiAlH₄ is a powerful tool for this transformation, its lack of selectivity means that other reducible functional groups present in the molecule could also be affected. masterorganicchemistry.com However, for a molecule like this compound, where the primary reducible group is the nitrile, LiAlH₄ provides an effective method for its conversion to an amine. masterorganicchemistry.com

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (2,5-dichloropyridin-3-yl)methanamine |

Oxidation Reactions

Formation of Oxidized Derivatives

The oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent and reaction conditions. A primary target for oxidation is the pyridine ring itself, which can be converted to a pyridine N-oxide. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different reactivity compared to the parent pyridine, potentially influencing subsequent substitution reactions.

Another potential oxidation pathway involves the nitrile group. While nitriles are generally resistant to oxidation, under harsh conditions, they can be hydrolyzed to a carboxylic acid, which could then be subject to further reactions. However, direct oxidation of the nitrile group is less common.

Application of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Potassium permanganate (KMnO₄) is a strong oxidizing agent that can be used to oxidize alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.com In the context of this compound, if an alkyl group were present on the pyridine ring, KMnO₄ could potentially oxidize it. masterorganicchemistry.comlibretexts.org Under harsh conditions, such as elevated temperature, KMnO₄ can also lead to the cleavage of the pyridine ring. libretexts.org The reaction conditions, such as pH (acidic, basic, or neutral), can significantly influence the outcome of the oxidation. chemguide.co.uk

Chromium trioxide (CrO₃), often used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid), is another powerful oxidizing agent. saskoer.ca It is commonly used to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. saskoer.caorganic-chemistry.org While not directly applicable to the functional groups in this compound, if the molecule were modified to contain an alcohol group, CrO₃ would be a relevant reagent for its oxidation. organic-chemistry.orgresearchgate.net

| Oxidizing Agent | Potential Product/Reaction |

| Potassium Permanganate (KMnO₄) | Oxidation of alkyl side chains (if present) to carboxylic acids; potential ring cleavage under harsh conditions. masterorganicchemistry.comlibretexts.org |

| Chromium Trioxide (CrO₃) | Oxidation of alcohol functional groups (if introduced into the molecule) to carbonyls or carboxylic acids. saskoer.caorganic-chemistry.org |

Reactions Involving the Pyridine Ring

Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds. However, the pyridine ring is generally less reactive towards EAS than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uomustansiriyah.edu.iq The presence of two electron-withdrawing chlorine atoms and a nitrile group further deactivates the pyridine ring in this compound, making electrophilic substitution challenging. libretexts.org

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uomustansiriyah.edu.iqlibretexts.org A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity. uomustansiriyah.edu.iq

In the case of this compound, the electron-withdrawing substituents direct incoming electrophiles to the meta position relative to their own positions. libretexts.org The nitrile group at position 3 would direct an incoming electrophile to position 5, which is already substituted with a chlorine atom. The chlorine atoms at positions 2 and 5 are ortho, para-directing, but also deactivating. libretexts.org The combined deactivating effects of the chlorine and nitrile groups make standard electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation, highly unlikely to occur under normal conditions. libretexts.orgmasterorganicchemistry.com For such reactions to proceed, very harsh conditions would likely be required, which could lead to decomposition of the starting material.

Metal-Catalyzed Cross-Coupling Reactions

This compound serves as a versatile substrate in a variety of metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn The presence of two chlorine atoms at positions C2 and C5 of the pyridine ring, which have different chemical environments, allows for selective functionalization. The electron-withdrawing nitrile group at C3 further influences the reactivity of the C-Cl bonds.

Common palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are effectively applied to this scaffold. wikipedia.orgwikipedia.orgharvard.edu The choice of catalyst, ligands, base, and solvent system is crucial for controlling the regioselectivity and achieving high yields. sigmaaldrich.comincatt.nl

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C-C bonds by coupling the dichloronicotinonitrile with an organoboron compound. harvard.edulibretexts.org Research indicates that the 2,5-dichloro substitution pattern facilitates selective functionalization, often at the more reactive C2 or C4 positions in related pyridine systems. kuleuven.be For this compound, the relative reactivity of the C2 and C5 positions can be tuned by the choice of palladium catalyst and ligands. Bulky phosphine (B1218219) ligands are often employed to promote the catalytic cycle. harvard.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org The amination of this compound can be controlled to achieve mono- or di-amination depending on the reaction conditions. Studies on similar dichloropyridines show that highly regioselective amination can be achieved. For instance, in 4,6-dichloronicotinonitrile, palladium(0) catalysis allows for regioselective amination at the C2 position. researchgate.netthieme-connect.com For this compound, careful selection of the palladium precursor, phosphine ligand, and base is essential to direct the substitution to the desired chlorine atom. chemrxiv.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form C-C bonds, and it is typically catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction can be performed under mild, often room temperature, conditions. libretexts.org Applying this to this compound allows for the introduction of alkyne moieties, which are valuable functional groups for further transformations. The reactivity of the two chlorine atoms can differ, potentially allowing for selective mono-alkynylation. sioc-journal.cn

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions with Dichloronicotinonitriles This table summarizes typical conditions and outcomes for cross-coupling reactions involving dichloronicotinonitrile substrates.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Product | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃ / SPhos, XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane/Water | Aryl-substituted nicotinonitrile | harvard.edu |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP, XantPhos | NaOt-Bu, DBU | Toluene, THF | Amino-substituted nicotinonitrile | wikipedia.orgresearchgate.netchemrxiv.org |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | DMF, Toluene | Alkynyl-substituted nicotinonitrile | wikipedia.orglibretexts.org |

Heterocyclic Ring Transformations

The this compound scaffold is not only a substrate for substitution reactions but also a valuable precursor for the construction of fused heterocyclic systems. d-nb.inforesearchgate.netsioc-journal.cn The nitrile and chloro functionalities are key reactive sites that can participate in cyclization and condensation reactions to form more complex polycyclic molecules, which are of significant interest in medicinal chemistry. d-nb.infouou.ac.in

One of the primary transformation pathways involves the reaction of the chloro-substituent with binucleophilic reagents. For example, reacting dichloronicotinonitriles with hydrazine (B178648) or its derivatives can lead to the formation of fused pyrazole (B372694) rings. d-nb.inforesearchgate.net Typically, the hydrazine displaces one of the chlorine atoms, followed by an intramolecular cyclization where the hydrazine nitrogen attacks the nitrile carbon, leading to the formation of a pyrazolo[3,4-b]pyridine core. d-nb.info

Another strategy involves the reaction with compounds containing active methylene (B1212753) groups. The reaction of a related compound, 4-methyl-2,6-dichloronicotinonitrile, with the malononitrile dimer in the presence of a base results in the regioselective substitution of the C6 chlorine atom, which is a key step toward building more complex heterocyclic structures. sciforum.net These transformations highlight the utility of dichloronicotinonitriles as building blocks for creating diverse heterocyclic libraries. rsc.orgnih.gov

Table 2: Examples of Heterocyclic Ring Transformations This table illustrates transformations of dichloronicotinonitriles into fused heterocyclic systems.

| Reactant(s) | Reagents/Conditions | Product Core Structure | Ref |

| Hydrazine Hydrate | i-PrOH or n-BuOH, heat | Pyrazolo[3,4-b]pyridine | d-nb.inforesearchgate.net |

| Methylhydrazine | i-PrOH or n-BuOH, heat | 1-Methylpyrazolo[3,4-b]pyridine | d-nb.inforesearchgate.net |

| Malononitrile Dimer | Triethylamine | Substituted Pyridine Adduct | sciforum.net |

| Hydrazine / 1,3-Diketones | Sequential reaction (Knorr condensation) | 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridine | d-nb.inforesearchgate.net |

Exploration of Reaction Mechanisms and Kinetics

Detailed Mechanistic Pathways for Key Transformations

The mechanisms of the cross-coupling reactions involving this compound are consistent with the generally accepted pathways for palladium-catalyzed transformations. libretexts.org

Suzuki-Miyaura Coupling Mechanism: The catalytic cycle typically begins with the oxidative addition of the Pd(0) catalyst to one of the C-Cl bonds of this compound, forming a Pd(II) complex. libretexts.org This is often the rate-determining step. The regioselectivity (C2 vs. C5) is influenced by the electronic properties of the pyridine ring and the steric hindrance around the chlorine atoms. Subsequently, transmetalation occurs, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the chloride ion. This step is facilitated by a base. The cycle concludes with reductive elimination , where the two organic fragments are coupled to form the C-C bond, and the Pd(0) catalyst is regenerated. libretexts.orglibretexts.org

Buchwald-Hartwig Amination Mechanism: The mechanism is similar, starting with the oxidative addition of the Pd(0) catalyst to a C-Cl bond. libretexts.org The resulting Pd(II) complex then coordinates with the amine nucleophile. In the presence of a strong base, the amine is deprotonated, forming an amido-palladium complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

Heterocyclic Ring Transformation Mechanism: For the formation of pyrazolo[3,4-b]pyridines, the mechanism involves a nucleophilic aromatic substitution (SNAr) , where hydrazine displaces a chlorine atom. This is followed by an intramolecular cyclization . The terminal nitrogen of the attached hydrazine moiety acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This cyclization forms a new five-membered ring, which, after proton transfer and tautomerization, yields the stable aromatic pyrazolo[3,4-b]pyridine system. d-nb.inforesearchgate.net

In some cases, radical pathways may be involved, especially in reactions initiated by single-electron transfer (SET) processes, although ionic mechanisms are more common for the transformations discussed. researchgate.netlibretexts.org

Kinetic Studies of Reaction Rates and Selectivity

Chemical kinetics provides the tools to study the rates of chemical reactions and understand the factors that influence them, such as concentration, temperature, and the presence of catalysts. ysu.amlkouniv.ac.inlibretexts.org For the reactions of this compound, kinetic studies are essential for optimizing reaction conditions to maximize yield and control selectivity.

The rate of a reaction is determined by measuring the change in concentration of a reactant or product over time. libretexts.orgscribd.com For instance, in a cross-coupling reaction, the disappearance of this compound or the appearance of the product can be monitored using techniques like HPLC or GC. Plotting concentration versus time allows for the determination of the reaction order and the rate constant. nih.gov

Factors affecting the rate and selectivity include:

Catalyst and Ligand: The choice of palladium source and phosphine ligand dramatically affects the rate of oxidative addition and reductive elimination. researchgate.net Bulky, electron-rich ligands generally accelerate the reaction. harvard.edu

Temperature: Reaction rates typically increase with temperature, as more molecules possess the necessary activation energy to react. scribd.com However, higher temperatures can sometimes lead to side reactions and reduced selectivity.

Base: The nature and strength of the base are critical, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig amination. harvard.educhemrxiv.org

Kinetic experiments can reveal the rate-determining step of the catalytic cycle. For many cross-coupling reactions, oxidative addition is the slowest step. libretexts.org By understanding the kinetics, chemists can rationally design improved catalytic systems and reaction protocols for the synthesis of complex molecules derived from this compound. ysu.am

Applications of 2,5 Dichloronicotinonitrile in Advanced Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

In the realm of chemical synthesis, "building blocks" are relatively small molecules that can be assembled to create larger, more complex molecular architectures. chemdiv.com 2,5-Dichloronicotinonitrile fits this description perfectly, being employed as a foundational unit in the synthesis of intricate organic molecules. The chlorine atoms on the pyridine (B92270) ring can be selectively substituted, and the nitrile group can undergo various transformations such as reduction to an amine or hydrolysis to a carboxylic acid, offering chemists a range of synthetic pathways to explore.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are abundant in nature and form the core structure of many pharmaceuticals and biologically active compounds. e-bookshelf.de this compound is a valuable precursor for synthesizing a variety of other heterocyclic compounds. The pyridine ring itself is a fundamental heterocycle, and the reactive handles on this compound allow for its elaboration into more complex fused heterocyclic systems. For instance, related dichloronicotinonitrile derivatives are known to serve as precursors for fused heterocycles like 1,7-naphthyridines through cyclization reactions. smolecule.com

Table 1: Reactivity of this compound in Synthesis

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Substitution | Nucleophiles (e.g., sodium methoxide (B1231860), amines) | Substituted pyridines |

| Reduction | Catalytic hydrogenation, Lithium aluminum hydride | Amines |

| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Oxidized derivatives |

This table illustrates the general reactivity of this compound, leading to the formation of diverse functionalized compounds.

A primary application of this compound as a building block is in the generation of bioactive molecules. Bioactive compounds are substances that have a biological effect on living tissue. The synthesis of such molecules is a cornerstone of medicinal chemistry and drug discovery. ijrpr.com By incorporating the this compound scaffold, chemists can create novel compounds and screen them for potential biological activities. The pyridine motif is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved N-heterocyclic drugs. mdpi.com The strategic use of precursors like this compound allows for the systematic development of new molecules with potential therapeutic value.

Intermediate in Pharmaceutical Synthesis

An intermediate is a substance produced during a chemical process that is not the final product but is used in subsequent steps to create it. This compound serves as a key intermediate in the multi-step synthesis of various pharmaceutical agents. chembk.com Its role is to provide a core structure that can be chemically modified to build the final, complex drug molecule.

The compound is directly utilized as an intermediate in the synthesis of drugs and therapeutic agents. Its structure is integrated into molecules designed to interact with specific biological targets, thereby treating or preventing disease. ijrpr.com For example, it is used as an intermediate in the creation of inhibitors for metabolic enzymes. Enzyme inhibitors are a major class of drugs used to treat a wide range of conditions. The ability to use this compound to construct these inhibitors highlights its importance in pharmaceutical development.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached. niper.gov.in The development of novel scaffolds is crucial for discovering new drugs, as it allows chemists to explore new areas of "chemical space" and create patentable new entities. niper.gov.innih.gov The pyridine framework is a popular and effective scaffold for drug candidates. researchgate.net this compound provides a robust and adaptable scaffold that can be modified to generate libraries of compounds for drug screening programs. This approach is essential for identifying new lead compounds and optimizing them to overcome challenges like potency, selectivity, or poor pharmacokinetic properties. nih.gov

Table 2: Application of Pyridine Scaffolds in Drug Discovery

| Application Area | Significance | Example Drug Classes |

|---|---|---|

| Drug Candidates | The pyridine scaffold is biologically attractive and frequently found in drug candidates. researchgate.net | Kinase Inhibitors, Anti-inflammatory agents researchgate.netnih.gov |

| Bioactive Materials | Pyridine-based materials have valuable medical potential. researchgate.net | Antivirals, Anticancer agents mdpi.com |

| Scaffold Hopping | Modifying scaffolds can lead to novel structures with improved properties and patentability. niper.gov.in | Antihistamines, Kinase Inhibitors niper.gov.in |

The synthesis of modern therapeutic agents often requires a targeted approach, where drugs are designed to interact with a specific biological target, such as a particular enzyme or receptor. ijrpr.com this compound serves as a precursor for molecules aimed at such specific targets. For instance, its derivatives can be used to synthesize inhibitors of enzymes like human 11β-hydroxysteroid dehydrogenase type 1, demonstrating its utility in creating targeted therapies. The development of kinase inhibitors, a major class of cancer drugs, often relies on heterocyclic scaffolds, and substituted pyridines are instrumental in this area. google.com

Intermediate in Agrochemical Synthesis

This compound is a significant building block in the synthesis of a variety of agrochemical products. Its reactive sites enable the introduction of different functional groups, leading to the creation of molecules with specific biological activities essential for crop protection and management.

The compound is utilized as a starting material or intermediate in the synthesis of both herbicides and insecticides. chembk.com For instance, derivatives of 2,6-dihalopyridines, a class of compounds related to this compound, have been found to exhibit herbicidal and insecticidal properties. researchgate.net The synthesis of such agrochemicals often involves nucleophilic substitution reactions where the chlorine atoms on the pyridine ring are replaced by other functional groups to create the desired active ingredient. researchgate.net

One notable example in the broader category of dichlorinated pyridine derivatives is the herbicide Dichlobenil (2,6-dichlorobenzonitrile), which acts as a cellulose (B213188) synthesis inhibitor in pre-emergent and early post-emergent applications. nih.gov While not a direct derivative of this compound, its mechanism provides insight into how chlorinated nitriles can function as herbicides.

The development of synthetic insecticides has seen the rise of various chemical classes, including neonicotinoids and pyrethroids. impehcm.org.vn The versatility of pyridine-based compounds like this compound makes them attractive scaffolds for the discovery of new insecticidal molecules. nih.gov The synthesis of complex insecticidal compounds often relies on the stepwise modification of such intermediates.

Table 1: Examples of Insecticide Classes and their Characteristics

| Insecticide Class | Key Characteristics | Representative Compounds |

| Neonicotinoids | Systemic insecticides that are highly effective against sucking insects. | Imidacloprid, Acetamiprid, Thiamethoxam. impehcm.org.vn |

| Pyrethroids | Synthetic insecticides with high toxicity to insects and low mammalian toxicity; they break down rapidly in the environment. | Permethrin, Cypermethrin, Deltamethrin. nih.gov |

| Carbamates | Effective against a range of insects and generally have low residual action. | Carbaryl, Methomyl, Carbofuran. impehcm.org.vn |

| Organophosphates | Effective against sucking insects like aphids and mites, with little environmental persistence. | Parathion, Malathion, Diazinon. impehcm.org.vn |

This table provides a general overview of major insecticide classes and is for illustrative purposes.

This compound and its analogs are also instrumental in the creation of plant growth regulators and fungicides. chembk.com Plant growth regulators are organic compounds that influence the physiological processes of plants, such as growth, development, and stress response. millerchemical.com Certain dichlorinated aromatic compounds have been identified as plant growth regulators. bcpcpesticidecompendium.org For example, 2,5-dichlorobenzoic acid methyl ester is known to function as both a plant growth regulator and a fungicide. herts.ac.uk

The synthesis of novel fungicides is another critical application. Carbamate-based fungicides, for instance, represent a significant class of compounds used to manage plant diseases. nih.gov The structural features of this compound make it a candidate for the synthesis of new fungicidal compounds. Research has shown that novel fungicides containing motifs like 1,2,4-triazole (B32235) can be highly effective against various plant pathogens. scielo.org.mx

Table 2: Types of Plant Growth Regulators and their Functions

| Plant Growth Regulator Type | Primary Functions |

| Auxins | Regulate cell elongation, root formation, and callus growth. phytotechlab.com |

| Cytokinins | Stimulate cell division, shoot proliferation, and regulate differentiation. phytotechlab.com |

| Gibberellins | Promote stem elongation, flowering, and break seed dormancy. phytotechlab.com |

| Abscisic Acid (ABA) | Plays a role in dormancy and leaf abscission. phytotechlab.com |

This table outlines the general functions of major classes of plant growth regulators.

Other Industrial Chemical Applications

Beyond its role in agrochemicals, this compound is a valuable intermediate in other industrial chemical processes, including the synthesis of coloring agents and advanced materials.

The chemical structure of this compound makes it a suitable precursor for the synthesis of certain dyes and pigments. chembk.com Azo dyes, which constitute a large and important class of synthetic colorants, are synthesized through a process called diazotization and coupling. ekb.eg Aromatic amines, such as derivatives that can be synthesized from this compound, are key components in this process. For example, 2,5-dichloroaniline, a related compound, is used as an intermediate for dyes and pigments. chemicalbook.com

In the field of materials science, this compound and its derivatives are explored for the creation of novel materials with specific properties. The electron-deficient nature of the pyridine ring in compounds like 4,6-Dichloronicotinonitrile allows it to participate in cross-coupling reactions, enabling the construction of complex molecules for materials science applications. smolecule.com These molecules can be used to create organic ligands for metal-organic frameworks (MOFs) and other functional materials.

Structure Activity Relationships and Molecular Modifications

Impact of Dichloro Substitution Pattern on Reactivity and Biological Activity

The reactivity and biological profile of a nicotinonitrile molecule are significantly influenced by the positioning of its chloro substituents on the pyridine (B92270) ring. The 2,5-dichloro pattern of 2,5-Dichloronicotinonitrile imparts a unique chemical character when compared to its isomers, such as 2,6-Dichloronicotinonitrile and 4,6-Dichloronicotinonitrile.

Reactivity Trends: The electronic and steric properties of the pyridine ring are altered by the location of the chlorine atoms. In the case of this compound, the 2,5-dichloro substitution pattern has been found to enable selective functionalization at the 4-position, which is particularly useful in cross-coupling reactions like the Suzuki-Miyaura coupling. This contrasts with the 2,6-dichloro isomer, which can exhibit different regioselectivity in similar cross-coupling reactions. The reactivity of dichloropyridines in palladium-catalyzed cross-coupling reactions is sensitive to ligand structure and reaction conditions. For instance, while halides adjacent to the nitrogen are typically more reactive, highly sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines. researchgate.net Remarkably, ligand-free conditions have been shown to enable the first instances of C5-selective cross-couplings of 2,5-dichloropyridine (B42133). researchgate.net

In nucleophilic aromatic substitution reactions, the positions of the chlorine atoms are crucial. The activating influence of a chlorine atom on the pyridine ring for such reactions generally decreases in the order of ortho > meta > para relative to the reaction center. researchgate.net For example, in the reaction of 4-methyl-2,6-dichloronicotinonitrile with malononitrile (B47326) dimer, nucleophilic substitution occurs regioselectively at the C-6 position. chemicalbook.com

Comparative Properties of Dichloronicotinonitrile Isomers: The structural differences between isomers lead to distinct physical and chemical properties. While this compound and its 2,6- and 4,6-isomers have similar molecular weights, their reactivity and potential applications diverge due to the positioning of the chlorine atoms. For example, adding methyl groups, as in 2,5-dichloro-4,6-dimethylnicotinonitrile, increases thermal stability but can also introduce steric hindrance that reduces reactivity.

Biological Activity: The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies have indicated that it possesses antimicrobial properties against certain bacterial strains and may inhibit tumor cell proliferation in vitro, suggesting potential as an anticancer agent. The dichlorinated structure is thought to enhance biological activity and selectivity in target interactions. researchgate.net The broader class of nicotinonitriles is known for a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties, which underscores the potential of its derivatives. gu.se

Rational Design of Derivatives through Structural Modifications

Rational drug design is a strategy that aims to develop new molecules with specific biological functions based on an understanding of the target biomacromolecule. mdpi.com This approach can be either structure-based, where the three-dimensional structure of the target is known, or ligand-based, where the design is guided by the structure-activity relationships of known active molecules. mdpi.com The this compound scaffold is a versatile building block for such rational design, allowing for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties.

Strategies for modifying nicotinonitrile derivatives often involve targeting the reactive chloro-positions or the nitrile group. These modifications aim to enhance interactions with biological targets or to improve properties like metabolic stability. ekb.eg For example, a rational molecular design approach based on known nicotinic acid derivatives led to the development of 2-(1-adamantylthio)nicotinonitrile as a potential vasodilator. up.ac.za Another study focused on creating dual inhibitors of Aurora kinases and tubulin polymerization by introducing substituted phenoxyethylamino or pyridyloxyethylamino groups at the 2-position of 3-cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridine.

The development of new nicotinonitrile-based hybrids is a key area of research. These "smart hybrids" combine the nicotinonitrile core with other pharmacophores to target multiple aspects of a disease, such as cancer. For instance, hybrids of 3-cyanopyridine (B1664610) and sulfonamides have been synthesized and shown to have potent anticancer activity by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2). The modification of natural products is another promising strategy to enhance their bioactivities and stability. By using this compound as a starting material, medicinal chemists can create novel derivatives with potentially improved therapeutic profiles. ekb.eg

Conformational Analysis and its Influence on Molecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ebi.ac.uk The specific conformation of a molecule plays a crucial role in its ability to interact with biological targets like enzymes and receptors, as the three-dimensional shape must be complementary to the binding site. mdpi.com

For pyridine-based compounds, the conformation can be significantly influenced by the nature and position of its substituents. Non-symmetrically substituted pyridines can exist in different conformations, such as syn and anti forms, which describe the relative orientation of substituents with respect to the coordination plane of a metal center or with respect to each other. While specific conformational analysis studies on isolated this compound are not widely reported in the reviewed literature, studies on its complexes and related substituted pyridines provide valuable insights. For example, in copper (II) complexes, 2,5-dichloropyridine ligands have been observed to adopt specific conformations.

The conformation of the pyridine ring and its substituents affects intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition. For instance, the interaction between 7-azaindole (B17877) and 2,6-difluorosubstituted pyridines involves not only hydrogen bonding but also a weaker n → π* interaction, the strength of which is influenced by substituents that alter the conformation and electronic properties of the interacting rings. The flexibility or rigidity of the molecule, determined by its conformational freedom, can impact its binding affinity to a target. A more rigid molecule may have a higher affinity if its low-energy conformation matches the binding site, but it may be unable to adapt to different binding pockets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. QSAR models use molecular descriptors—numerical values that characterize the physicochemical, topological, or electronic properties of a molecule—to predict the activity of new, untested compounds. This approach is a cornerstone of modern drug design, as it can prioritize the synthesis of the most promising candidates and reduce the reliance on extensive screening.

QSAR studies have been applied to various classes of nicotinonitrile and substituted pyridine derivatives to understand the structural requirements for their biological activities. These studies often reveal that properties such as hydrophobicity, molar refractivity, aromaticity, and the presence of specific functional groups are crucial for activity. For example, a QSAR study on nicotinonitrile derivatives as bronchodilators has been conducted to support their observed biological properties. Similarly, 2D- and 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for 2-amino-nicotinonitriles as inhibitors of farnesyltransferase.

A typical QSAR study involves several key steps:

Data Set Selection: A group of compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external test sets.

For substituted pyridines, QSAR models have shown that electronic effects, steric factors, and hydrophobicity can all significantly modulate activity. While a specific QSAR model for a series derived directly from this compound was not detailed in the provided search results, the principles and methodologies are directly applicable. By synthesizing a series of analogs of this compound and evaluating their biological activity, a robust QSAR model could be developed. Such a model would provide invaluable guidance for the rational design of new, more potent derivatives for targeted applications.

Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating mixtures into their individual components, making it indispensable for assessing the purity of 2,5-dichloronicotinonitrile and for its isolation during synthesis. khanacademy.org The primary chromatographic methods employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography (GC): In GC, the mobile phase is a gas, and the stationary phase is a liquid coated on a solid support. asccollegekolhar.in This technique is well-suited for volatile compounds like this compound. The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. Purity is determined by the presence of a single major peak, with the area of any impurity peaks indicating their relative concentration. For instance, a purity of over 98.0% as determined by GC is a common standard for commercially available this compound. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC utilizes a liquid mobile phase and a solid stationary phase. khanacademy.org It is a versatile technique that can be used for a wide range of compounds. For this compound, reverse-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity of the compound can be accurately determined by analyzing the resulting chromatogram. ambeed.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a chemical reaction or for preliminary purity checks. khanacademy.org A small amount of the sample is spotted onto a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate. The separation is based on the differential adsorption of the components to the stationary phase. asccollegekolhar.in

A summary of chromatographic techniques used for this compound is presented in the table below.

| Technique | Mobile Phase | Stationary Phase | Principle of Separation | Application |

| Gas Chromatography (GC) | Inert Gas (e.g., He, N₂) | Liquid on a solid support | Partitioning based on volatility and interaction with the stationary phase | Purity assessment, quantitative analysis |

| High-Performance Liquid Chromatography (HPLC) | Liquid Solvent Mixture | Solid (e.g., silica, C18) | Partitioning between mobile and stationary phases | Purity assessment, isolation, and purification |

| Thin-Layer Chromatography (TLC) | Liquid Solvent | Solid Adsorbent (e.g., silica gel) | Adsorption | Reaction monitoring, preliminary purity check |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic techniques are powerful tools for elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ambeed.comox.ac.uk

¹H NMR: In the proton NMR spectrum of this compound, the two aromatic protons on the pyridine (B92270) ring would appear as distinct signals. Their chemical shifts and coupling patterns would be consistent with their positions relative to the electron-withdrawing chloro and cyano groups.

¹³C NMR: The carbon-13 NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of these carbons provide valuable information about their electronic environment. For example, the carbon of the nitrile group (C≡N) typically appears in a characteristic region of the spectrum. bhu.ac.in

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. tutorchase.comlibretexts.org For this compound (C₆H₂Cl₂N₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 172 g/mol ). smolecule.comsincerechemical.com The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. spectroscopyonline.com The IR spectrum of this compound would exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) group stretch, typically in the range of 2240-2220 cm⁻¹. spectroscopyonline.com Other characteristic peaks would correspond to the C-Cl and aromatic C-H and C=C stretching and bending vibrations. smolecule.com

The table below summarizes the expected spectroscopic data for this compound.

| Spectroscopic Technique | Key Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Two distinct signals with chemical shifts and coupling patterns indicative of the substituted pyridine ring. |

| ¹³C NMR | Carbon Signals | Six distinct signals, including a characteristic signal for the nitrile carbon. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | A peak at m/z corresponding to the molecular weight, with an isotopic pattern showing the presence of two chlorine atoms. |

| Infrared (IR) Spectroscopy | Nitrile Group (C≡N) Stretch | A strong, sharp absorption band around 2240-2220 cm⁻¹. |

Crystallographic Studies for Solid-State Structure Determination

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would need to be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.

X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is collected as they pass through the crystal.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. This model is then refined to best fit the experimental data.

The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions within the solid state. This information is crucial for understanding the physical properties of the compound and how it packs in a crystal lattice. For example, studies on related dichloronicotinonitrile derivatives have utilized X-ray diffraction to confirm their molecular structures. researchgate.net

Future Directions and Emerging Research Areas

Catalytic and Stereoselective Synthesis of 2,5-Dichloronicotinonitrile Derivatives

The development of advanced synthetic methodologies is a cornerstone of modern organic chemistry. For this compound, future efforts will likely concentrate on catalytic and stereoselective approaches to create complex derivatives with high precision and efficiency.

Catalytic reagents are favored over stoichiometric ones because they minimize waste, a key principle of green chemistry. acs.org Research is moving towards the use of transition metal catalysts, such as palladium, nickel, and copper, for cross-coupling reactions. researchgate.net These methods would allow for the selective substitution of the chlorine atoms on the pyridine (B92270) ring, enabling the introduction of a wide array of functional groups. For instance, nickel-catalyzed cascade reactions have been shown to be effective in the stereoselective synthesis of complex alkenes, a technique that could be adapted for derivatizing this compound. rsc.org

Stereoselectivity, the ability to produce a specific stereoisomer of a product, is crucial in medicinal chemistry, as different stereoisomers can have vastly different biological activities. Future research will likely explore the use of chiral catalysts, such as BINOL-derived phosphoric acids, to achieve enantioselective synthesis of this compound derivatives. nih.gov The development of methods for the stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives showcases the potential for creating complex, tetrasubstituted olefin products from simple nitrile-containing precursors. nih.gov Such strategies could be applied to this compound to generate novel molecular scaffolds with defined three-dimensional structures. nih.gov

Table 1: Emerging Catalytic Strategies for Nicotinonitrile Derivatives

| Catalytic Strategy | Potential Application for this compound | Desired Outcome |

|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Selective functionalization at C2 or C5 positions | Creation of diverse libraries of derivatives |

| Chiral Phosphoric Acid Catalysis | Enantioselective synthesis of derivatives | Access to specific, biologically active stereoisomers |

| Electrochemical C-H Functionalization | Direct modification of the pyridine ring or side chains | Atom-economical synthesis of complex molecules |

Applications in Sustainable Chemistry and Green Synthesis

The principles of sustainable and green chemistry are increasingly influencing the design of chemical processes. reagent.co.ukmsu.edu These principles advocate for waste prevention, the use of renewable resources, energy efficiency, and the design of biodegradable products. acs.orgresearchgate.net

In the context of this compound, green chemistry can be applied in several ways. The synthesis of the compound itself could be re-evaluated to use safer solvents and less hazardous reagents. acs.org The twelve principles of green chemistry provide a framework for this, encouraging the use of renewable feedstocks and designing for energy efficiency by conducting reactions at ambient temperature and pressure. acs.orgmsu.edu

A significant area of application for green chemistry is in the use of plant extracts and microorganisms for the synthesis of nanoparticles and other materials. nih.govnih.govmdpi.comijnnonline.net While not directly applicable to the synthesis of this compound itself, the derivatives of this compound could be used in conjunction with green-synthesized materials. For example, derivatives could be designed to be biodegradable, breaking down into harmless substances after their intended use, which is a core tenet of designing safer chemicals. acs.org Furthermore, using enzymes as catalysts for modifying this compound could reduce the need for protecting groups and lead to cleaner, more efficient reactions. reagent.co.uk

Table 2: Green Chemistry Principles and Their Application to this compound

| Green Chemistry Principle | Potential Implementation |

|---|---|

| Waste Prevention | Develop catalytic syntheses with high atom economy. acs.orgmsu.edu |

| Safer Solvents & Auxiliaries | Replace hazardous solvents with water or bio-based alternatives. acs.org |

| Design for Energy Efficiency | Utilize microwave-assisted synthesis or reactions at ambient temperatures. acs.orgresearchgate.net |

| Use of Renewable Feedstocks | Explore bio-based starting materials for synthesis. acs.orgresearchgate.net |

| Design for Degradation | Create derivatives that are biodegradable after their functional lifespan. acs.org |

Exploration of Novel Biological Activities and Targets

This compound is a valuable building block for creating molecules with diverse biological activities. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Future research will undoubtedly focus on exploring new biological applications for its derivatives.

The compound's derivatives have been investigated for their potential as antitumor agents, with some showing dose-dependent reduction in the viability of cancer cell lines. This provides a strong rationale for synthesizing and screening a wider range of derivatives against various cancer types. The development of inhibitors for protein kinases, which are crucial in cell regulation, is a major area of cancer research. google.com Derivatives of this compound could be designed as kinase inhibitors. For example, related dichloronicotinonitrile compounds are used in the synthesis of Bruton Tyrosine Kinase (BTK) inhibitors like Orelabrutinib. mdpi.com

Beyond cancer, there is potential for discovering novel activities in areas such as infectious diseases and neurological disorders. The structural motifs present in this compound derivatives can be found in compounds targeting a range of biological entities. For instance, modifying the substituents on the pyridine ring can alter the molecule's ability to interact with specific enzymes or receptors. The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives from 2,6-dichloronicotinonitrile as histone deacetylase (HDAC) inhibitors highlights how the dichloronicotinonitrile scaffold can be used to create potent and selective bioactive molecules. mdpi.com

Integration with High-Throughput Screening and Computational Chemistry

The discovery of novel bioactive compounds can be significantly accelerated by integrating high-throughput screening (HTS) and computational chemistry. HTS allows for the rapid testing of thousands to millions of compounds against a biological target, quickly identifying potential "hits". evotec.combmglabtech.com This is particularly relevant for this compound, as large libraries of its derivatives can be synthesized and screened to identify new leads for drug discovery or agrochemical development. evotec.combiorxiv.org HTS can be applied to various assays, including those for identifying compounds that regulate stem cell differentiation or possess anthelmintic properties. biorxiv.orgnih.gov

Computational chemistry offers powerful tools to guide and rationalize the drug discovery process. physics.gov.azbepress.com Techniques like Density Functional Theory (DFT) can be used to predict the reactivity and properties of this compound and its derivatives. nih.gov Molecular modeling can be employed to simulate how these compounds interact with biological targets, such as enzymes or receptors. bath.ac.uk This allows for a structure-guided design approach, where derivatives are computationally designed and optimized for better binding affinity and selectivity before they are synthesized in the lab. acs.org This integration of computational and experimental approaches can save significant time and resources in the development of new therapeutic agents and other functional molecules. nih.govbath.ac.uk

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dichloronicotinonitrile |

| Orelabrutinib |

| BINOL-derived phosphoric acids |

| Bruton Tyrosine Kinase (BTK) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.